molecular formula C17H18ClNO2 B5725933 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B5725933
M. Wt: 303.8 g/mol
InChI Key: CKSQMSOEGWADFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and an ethyl-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.

    Etherification: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: Finally, the 2-(4-chloro-3-methylphenoxy)acetic acid is reacted with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenoxy and acetamide groups can interact with the active sites of enzymes, leading to inhibition or activation of their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-ethylphenyl)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(phenyl)acetamide: Similar structure but lacks the ethyl group on the phenyl ring.

    2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide is unique due to the specific combination of substituents on the phenoxy and phenyl rings. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-7-16(13)19-17(20)11-21-14-8-9-15(18)12(2)10-14/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQMSOEGWADFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.